Racecadotril

Vue d'ensemble

Description

Racécadotril, également connu sous le nom d'acétophan, est un médicament antidiarrhéique qui agit comme un inhibiteur périphérique de l'enképhalinase. Contrairement aux autres médicaments opioïdes utilisés pour traiter la diarrhée, qui réduisent la motilité intestinale, le racécadotril a un effet anti-sécrétoire. Il réduit la sécrétion d'eau et d'électrolytes dans l'intestin, ce qui le rend efficace pour traiter la diarrhée aiguë chez les enfants et les adultes .

Méthodes De Préparation

La préparation du racécadotril implique plusieurs voies de synthèse. Une méthode consiste à faire réagir l'acide benzylacrylique avec de l'acide thioacétique, à distiller l'acide thioacétique non réagi à l'aide de dichlorométhane, puis à condenser le produit résultant avec du sel de glycinate de benzyle para-toluène-sulfonate en présence de dichlorométhane. Le produit final est cristallisé dans un solvant alcoolique pour obtenir une pureté élevée . Les méthodes de production industrielle suivent souvent des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle.

Analyse Des Réactions Chimiques

Le racécadotril subit diverses réactions chimiques, y compris la dégradation hydrolytique. En milieu alcalin, le médicament se dégrade immédiatement, tandis qu'en milieu acide, il se dégrade en 90 minutes . Les réactifs couramment utilisés dans ces réactions comprennent le méthanol et l'eau. Les principaux produits formés à partir de ces réactions sont des produits de dégradation qui peuvent être analysés par chromatographie liquide.

Applications de la recherche scientifique

Le racécadotril a plusieurs applications de recherche scientifique, en particulier dans le domaine de la médecine. Il est utilisé pour le traitement de la diarrhée aiguë chez les enfants et les adultes et s'est avéré avoir une meilleure tolérance que la lopéramide, car il provoque moins de constipation et de flatulences . De plus, le racécadotril a été étudié pour son utilisation potentielle dans le développement de films orodispersibles pour usage pédiatrique, ce qui peut améliorer l'observance du patient et réduire le risque d'étouffement .

Mécanisme d'action

Le racécadotril est un promédicament qui est rapidement converti en son métabolite actif, le thiorphan, dans l'organisme. Le thiorphan inhibe l'enzyme enképhalinase, qui est responsable de la dégradation des opioïdes endogènes (enképhalines). En inhibant l'enképhalinase, le racécadotril augmente la concentration d'enképhalines, ce qui conduit à l'activation des récepteurs opioïdes et à une diminution des niveaux d'AMP cyclique. Cela se traduit par une réduction de la sécrétion d'eau et d'électrolytes dans la lumière intestinale .

Applications De Recherche Scientifique

Treatment of Acute Diarrhea

Racecadotril is primarily indicated for the management of acute diarrhea in both adults and children. Numerous randomized controlled trials have demonstrated its effectiveness:

- Efficacy : A systematic review indicated that this compound significantly reduces the duration and severity of diarrhea compared to placebo. In one meta-analysis involving 642 participants, this compound was associated with a mean difference in symptom duration of -53.48 hours compared to placebo .

- Tolerability : The adverse event profile of this compound is comparable to that of placebo, with most events being mild to moderate in intensity. Common side effects include nausea and headache, but these are generally infrequent .

Pediatric Use

In pediatric populations, this compound has been shown to be effective for treating acute gastroenteritis. A systematic review highlighted its ability to prevent dehydration without affecting intestinal motility, making it suitable for children suffering from diarrhea due to infectious causes .

- Case Study : In a clinical trial involving children with acute gastroenteritis, this compound resulted in a significantly shorter duration of diarrhea compared to placebo (mean difference -53.48 hours) and was well tolerated .

Comparative Studies

Comparative studies have evaluated this compound against other antidiarrheal medications:

- Loperamide : While loperamide is a common treatment for diarrhea, it can lead to constipation and other gastrointestinal side effects. This compound provides an alternative with fewer adverse effects and does not impact gut motility .

- Thiorphan : As a metabolite of this compound, thiorphan has been studied for its potent NEP inhibition but is not used clinically due to its pharmacokinetic profile .

Mécanisme D'action

Racecadotril is a prodrug that is rapidly converted into its active metabolite, thiorphan, in the body. Thiorphan inhibits the enzyme enkephalinase, which is responsible for the degradation of endogenous opioids (enkephalins). By inhibiting enkephalinase, this compound increases the concentration of enkephalins, leading to the activation of opioid receptors and a decrease in cyclic adenosine monophosphate levels. This results in reduced secretion of water and electrolytes into the intestinal lumen .

Comparaison Avec Des Composés Similaires

Le racécadotril est souvent comparé à d'autres médicaments antidiarrhéiques tels que la lopéramide. Bien que les deux médicaments soient efficaces dans le traitement de la diarrhée, le racécadotril a un mécanisme d'action unique car il n'affecte pas la motilité intestinale. Cela en fait une option préférable pour les patients qui souffrent de constipation avec la lopéramide . D'autres composés similaires comprennent la pectine/kaolin et les probiotiques, qui sont également utilisés dans le traitement de la diarrhée, mais ont des mécanismes d'action et des profils d'efficacité différents .

Références

Activité Biologique

Racecadotril is a pharmacological agent primarily used in the treatment of acute diarrhea, particularly in children. Its mechanism of action is centered on its role as an enkephalinase inhibitor, which enhances the activity of endogenous enkephalins, leading to a reduction in intestinal secretion without affecting gastrointestinal motility. This article delves into the biological activity of this compound, highlighting its efficacy, tolerability, and relevant case studies.

This compound functions by inhibiting the enzyme enkephalinase (NEP), which is responsible for degrading enkephalins—neurotransmitters that exert antisecretory effects in the gut. By preventing the breakdown of these peptides, this compound enhances their concentration, thereby reducing secretion of water and electrolytes in response to enterotoxins such as cholera toxin and rotavirus .

Key Mechanisms:

- Enkephalinase Inhibition : Increases endogenous enkephalins which inhibit intestinal secretion.

- Antisecretory Activity : Reduces secretion induced by pathogens while sparing basal secretion levels.

- No Effect on Motility : Unlike traditional opioids, this compound does not slow down intestinal transit time .

Efficacy in Clinical Studies

Numerous clinical trials have assessed the efficacy of this compound in treating acute diarrhea. A systematic review and meta-analysis of randomized controlled trials (RCTs) indicated that this compound significantly reduces the duration of diarrheal symptoms compared to placebo.

Summary of Clinical Findings:

- Duration of Symptoms : A meta-analysis showed a mean reduction in symptom duration by approximately 53.48 hours compared to placebo (95% CI −65.64 to −41.33) .

- Stool Output : In inpatient settings, patients receiving this compound exhibited significantly less stool output within the first 48 hours (mean difference −150 g/kg) compared to placebo .

- Tolerability : Adverse events were comparable between this compound and placebo groups, with no significant difference noted (risk ratio 0.99) .

Comparative Efficacy

This compound has been compared with other antidiarrheal agents, including loperamide. While both medications are effective, this compound demonstrated superior efficacy in certain outcomes without the adverse effects typically associated with opioids.

| Comparison Group | Duration Reduction (hours) | Stool Output Reduction (g/kg) | Adverse Events (%) |

|---|---|---|---|

| This compound vs. Placebo | -53.48 (95% CI −65.64 to −41.33) | -150 (95% CI −291 to −8.9) | 10.4 vs. 10.6 |

| This compound vs. Loperamide | No significant difference | No significant difference | Similar rates |

Case Studies

Several case studies highlight the off-label use of this compound for conditions beyond acute diarrhea:

- VIPoma and WDHA Syndrome : A case report emphasized this compound's effectiveness in managing severe VIPoma-induced watery diarrhea associated with a VIPoma tumor .

- Cholera Treatment : In a controlled trial involving cholera patients, this compound significantly reduced stool output and duration of diarrhea when used alongside standard treatment protocols .

Propriétés

IUPAC Name |

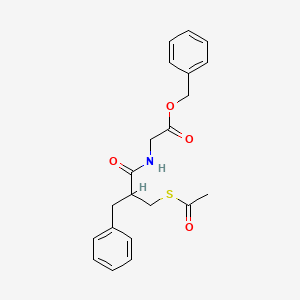

benzyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUOJXZPIYUATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045513 | |

| Record name | Racecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81110-73-8 | |

| Record name | Racecadotril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81110-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racecadotril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racecadotril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Racecadotril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Racecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-Benzyl N-[3-(acetylthio)-2-benzylpropanoyl]glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACECADOTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76K53XP4TO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Racecadotril, through its active metabolite thiorphan, acts as an inhibitor of the enzyme neutral endopeptidase (NEP, EC 3.4.24.11). [] This inhibition leads to increased levels of NEP substrates, including enkephalins. []

ANone: Enkephalins, whose degradation is prevented by this compound, function as neurotransmitters in the digestive tract and exert an antisecretory effect by reducing the secretion of water and electrolytes into the intestines. [, , , ] Importantly, this antisecretory effect occurs without affecting intestinal transit time or motility. [, , , ]

ANone: While some studies suggested that this compound might influence blood glucose levels through inhibition of insulin-degrading enzyme (IDE), further research demonstrated that this compound and its metabolite thiorphan do not significantly inhibit IDE. [, ] The blood glucose-lowering effect observed in some studies might be attributed to other mechanisms, potentially involving the vagus nerve and K(ATP) channels. []

ANone: While the provided research primarily focuses on the clinical application of this compound, the specific impact of structural modifications on its activity, potency, and selectivity is not extensively discussed. Further research and literature review focusing on medicinal chemistry aspects of this compound would be needed to address this question in detail.

ANone: Researchers have investigated the use of ethyl acrylate-methyl methacrylate copolymer (Eudragit® NE 30D) in the development of taste-masked this compound dispersible tablets. [, ] This approach aimed to address the unpleasant taste of this compound, potentially improving patient compliance, particularly in pediatric populations. [, ] Additionally, this compound liposome solid preparations have been explored to improve solubility and bioavailability. [] Furthermore, orodispersible films (ODFs) have been developed for pediatric use to improve compliance and reduce the risk of choking. []

ANone: Following oral administration, this compound is rapidly and effectively converted into its active metabolite, thiorphan. [] This conversion process ensures efficient activation of the drug within the body. []

ANone: No, thiorphan, the active metabolite of this compound, does not cross the blood-brain barrier. [] This characteristic is important as it limits the potential for central nervous system side effects. []

ANone: Yes, bioequivalence studies have been conducted to compare this compound pulvis and this compound granules. [] The results indicated that these two preparations exhibit bioequivalence in healthy volunteers. []

ANone: The efficacy of this compound in treating diarrhea has been evaluated in neonatal gnotobiotic pigs (Sus scrofa domesticus) infected with human rotavirus. [] This animal model allows for controlled studies of rotavirus infection and the assessment of this compound's effectiveness in reducing diarrhea severity and promoting weight gain. []

ANone: Numerous clinical trials have investigated the efficacy and safety of this compound in treating acute diarrhea in children. These trials consistently demonstrate that this compound, as an adjunct to oral rehydration therapy, effectively reduces the duration and severity of diarrhea in pediatric patients. [, , , , , , , , , , , ]

ANone: Yes, studies have explored the cost-utility of this compound as an adjuvant therapy to oral rehydration solution (ORS) compared to ORS alone in treating acute watery diarrhea in children. [, , ] The findings suggest that this compound is a dominant treatment strategy, being more effective and less costly from a UK payer perspective. [, , ]

ANone: Researchers have employed a variety of analytical methods, including high-performance liquid chromatography (HPLC), [, , , , , , , ] liquid chromatography-mass spectrometry (LC-MS), [, ] and high-performance thin-layer chromatography (HPTLC) [] for the characterization, quantification, and monitoring of this compound in various matrices.

ANone: Yes, studies have focused on investigating the dissolution method and characteristics of this compound capsules, highlighting the importance of dissolution rate for drug release and bioavailability. [, ] Researchers have examined the impact of different dissolution media and apparatus on the drug release profile. []

ANone: The HPLC methods employed for this compound analysis have been validated according to ICH Q2R guidelines, ensuring the accuracy, precision, specificity, linearity, and robustness of the analytical procedures. [] These validation procedures are crucial for generating reliable and reproducible data in pharmaceutical analysis. []

ANone: this compound has been compared to loperamide in several clinical trials for treating acute diarrhea in adults and children. [, , , , , ] While both drugs demonstrate rapid and effective symptom relief, this compound is associated with fewer adverse events, particularly a lower incidence of constipation, compared to loperamide. [, , , , , ]

ANone: Yes, oral rehydration therapy (ORT) remains the cornerstone of treatment for acute diarrhea. [, , , , , , , , , , , ] Other adjunctive therapies like smectite, probiotics (Lactobacillus GG, Lactobacillus reuteri, Saccharomyces boulardii), and zinc have also been studied. [] The choice of treatment should be individualized based on factors such as age, severity of diarrhea, and potential underlying conditions.

ANone: The research on this compound exemplifies cross-disciplinary collaboration, integrating knowledge from pharmacology, [, , ] clinical medicine, [, , , , , , , , , , , , , , ] pharmaceutical sciences, [, , , , , , ] and analytical chemistry. [, ] This multidisciplinary approach has been instrumental in understanding the drug's mechanism of action, clinical efficacy, formulation optimization, and analytical characterization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.